(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
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Overview
Description
(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetamido, hydroxy, and thiazolyl groups. These functional groups contribute to the compound’s unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrrolidine ring, followed by the introduction of the acetamido and hydroxy groups. The final step involves the attachment of the thiazolyl-phenyl group.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of Acetamido and Hydroxy Groups: The acetamido group is introduced through an acylation reaction using acetic anhydride, while the hydroxy group is added via a hydroxylation reaction.
Attachment of Thiazolyl-Phenyl Group: The final step involves the coupling of the thiazolyl-phenyl group to the pyrrolidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can be achieved through the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetamido moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the acetamido carbonyl group produces an alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool for studying biochemical pathways.
Medicine: The compound’s potential biological activities suggest it could be developed into a therapeutic agent for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Atorvastatin Related Compound E: This compound shares structural similarities with (2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide, particularly in the presence of a pyrrolidine ring and acetamido group.
Sulfur Compounds: These compounds, such as sulfur polycations, exhibit unique chemical properties due to the presence of sulfur atoms, which can form stable bonds with other elements.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H32N4O4S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
1-(2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H32N4O4S/c1-14-20(33-13-26-14)17-8-6-16(7-9-17)11-25-22(31)19-10-18(30)12-28(19)23(32)21(24(3,4)5)27-15(2)29/h6-9,13,18-19,21,30H,10-12H2,1-5H3,(H,25,31)(H,27,29) |
InChI Key |
GFVIEZBZIUKYOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O |
Origin of Product |
United States |
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